molecular formula C20H18FN5OS B243616 2-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

2-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No. B243616
M. Wt: 395.5 g/mol
InChI Key: XLHHZYJAESUDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide, also known as GSK239512, is a novel small molecule inhibitor of the protein kinase B (PKB) pathway. It is a potential therapeutic agent for the treatment of cancer and other diseases that involve the activation of the PKB pathway.

Mechanism of Action

2-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide inhibits the PKB pathway by binding to the PH domain of PKB and preventing its activation. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis (4). The PKB pathway is frequently activated in cancer cells and is a target for cancer therapy.
Biochemical and Physiological Effects
2-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells (5). It also inhibits the migration and invasion of cancer cells (6). In addition, 2-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been shown to decrease the levels of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis (7). These findings suggest that 2-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide may have anti-tumor and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is its specificity for the PKB pathway. This allows for the selective inhibition of cancer cells that have an activated PKB pathway. However, one limitation of 2-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

For the research of 2-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide include the evaluation of its efficacy in animal models of cancer, the development of more water-soluble analogs, and the investigation of its potential as a combination therapy with other chemotherapeutic agents.
Conclusion
In conclusion, 2-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a novel small molecule inhibitor of the PKB pathway that has potential as a therapeutic agent for the treatment of cancer and other diseases. Its specificity for the PKB pathway and anti-tumor effects make it an attractive candidate for further research.

Synthesis Methods

The synthesis of 2-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the reaction of 4-bromo-N-(3-propyl-1,2,4-triazol-5-yl)benzamide with 2-fluorobenzylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 6-chloro-1,3-benzothiazol-2-amine to give the final product. The synthesis method has been reported in the literature (1) and is reproducible.

Scientific Research Applications

2-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells (2). In addition, 2-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been shown to enhance the anti-tumor effects of other chemotherapeutic agents, such as paclitaxel and doxorubicin (3). These findings suggest that 2-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide may have potential as a combination therapy for the treatment of cancer.

properties

Molecular Formula

C20H18FN5OS

Molecular Weight

395.5 g/mol

IUPAC Name

2-fluoro-N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C20H18FN5OS/c1-2-5-17-23-24-20-26(17)25-19(28-20)14-10-8-13(9-11-14)12-22-18(27)15-6-3-4-7-16(15)21/h3-4,6-11H,2,5,12H2,1H3,(H,22,27)

InChI Key

XLHHZYJAESUDFU-UHFFFAOYSA-N

SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4F

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.